Cas no 5464-86-8 (2,2-diphenylpropane-1,3-diol)
2,2-diphenylpropane-1,3-diol Chemical and Physical Properties
Names and Identifiers
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- 2,2-diphenylpropane-1,3-diol
- 2,2-Diphenyl-1,3-propanediol
- 1,3-Dihydroxy-2,2-diphenyl-propan
- 2,2-di(phenyl)propane-1,3-diol
- 2,2-diphenyl-1,3-propandiol
- 2,2-Diphenyl-propan-1,3-diol
- 2,2-diphenyl-propane-1,3-diol
- AC1L8Z56
- NDYJEAUUNHDJMC-UHFFFAOYSA-
- NSC28824
- SureCN561220
- NSC-28824
- DTXSID40328457
- SCHEMBL561220
- DA-04990
- InChI=1/C15H16O2/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2
- 5464-86-8
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- Inchi: 1S/C15H16O2/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2
- InChI Key: NDYJEAUUNHDJMC-UHFFFAOYSA-N
- SMILES: OCC(CO)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 228.11508
- Monoisotopic Mass: 228.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46
2,2-diphenylpropane-1,3-diol Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A019124942-1g |
2,2-Diphenylpropane-1,3-diol |
5464-86-8 | 97% | 1g |
$480.15 | 2023-09-01 | |
| Alichem | A019124942-5g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609915-1g |
2,2-Diphenylpropane-1,3-diol |
5464-86-8 | 98% | 1g |
¥5863.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609915-5g |
2,2-Diphenylpropane-1,3-diol |
5464-86-8 | 98% | 5g |
¥25620.00 | 2024-05-09 | |
| Crysdot LLC | CD12062481-1g |
2,2-Diphenylpropane-1,3-diol |
5464-86-8 | 95+% | 1g |
$465 | 2024-07-24 | |
| Crysdot LLC | CD12062481-5g |
2,2-Diphenylpropane-1,3-diol |
5464-86-8 | 95+% | 5g |
$1632 | 2024-07-24 |
2,2-diphenylpropane-1,3-diol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2,2-diphenylpropane-1,3-diol
Chemical Profile of 2,2-diphenylpropane-1,3-diol (CAS No. 5464-86-8)
2,2-diphenylpropane-1,3-diol, identified by its Chemical Abstracts Service number CAS No. 5464-86-8, is a significant organic compound with a molecular structure featuring two phenyl groups attached to the second carbon atom of a propane chain, with hydroxyl (-OH) groups at the first and third positions. This compound has garnered attention in the chemical and pharmaceutical industries due to its unique structural properties and potential applications in synthetic chemistry and material science.
The molecular formula of 2,2-diphenylpropane-1,3-diol is C14H14O2, reflecting its composition of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. The presence of two aromatic rings (phenyl groups) linked by a saturated carbon chain makes this molecule an interesting candidate for further functionalization and derivatization. The hydroxyl groups introduce polarity to the molecule, enhancing its solubility in polar solvents and making it a versatile intermediate in organic synthesis.
In recent years, 2,2-diphenylpropane-1,3-diol has been explored for its potential applications in pharmaceutical research. Its rigid aromatic structure and hydroxyl functionality make it a valuable precursor for the synthesis of more complex molecules. For instance, researchers have investigated its use in the development of novel ligands for metal-organic frameworks (MOFs) and as a building block for polymeric materials with enhanced thermal stability and mechanical strength.
The compound's reactivity is primarily governed by its hydroxyl groups, which can participate in various chemical reactions such as esterification, etherification, and oxidation. These reactions are crucial in pharmaceutical synthesis, where modifying the hydroxyl groups can lead to the development of new drug candidates with improved pharmacokinetic properties. Additionally, the phenyl rings provide opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Recent studies have highlighted the role of 2,2-diphenylpropane-1,3-diol in the synthesis of biodegradable polymers. Its structural motif is reminiscent of bisphenol A (BPA), a well-known monomer used in polycarbonate plastics. However, unlike BPA, 2,2-diphenylpropane-1,3-diol does not exhibit estrogenic activity, making it a safer alternative for polymer applications. Researchers are exploring its potential use in creating sustainable materials that balance performance with environmental safety.
The pharmaceutical industry has also shown interest in 2,2-diphenylpropane-1,3-diol as a scaffold for drug discovery. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent in anticancer therapies. By binding to metal ions such as platinum or ruthenium, this compound could enhance the efficacy of existing chemotherapeutic agents while reducing side effects. Preliminary computational studies suggest that modifications to the phenyl rings could further optimize its binding affinity and selectivity.
In material science, 2,2-diphenylpropane-1,3-diol has been employed as an intermediate in the synthesis of liquid crystals and high-performance coatings. Its rigid structure and polar hydroxyl groups contribute to the formation of ordered molecular arrangements necessary for liquid crystal applications. Furthermore, its thermal stability makes it suitable for protective coatings that require resistance to high temperatures and mechanical stress.
The synthesis of CAS No. 5464-86-8 typically involves multi-step organic reactions starting from benzene derivatives or acetylene-based precursors. Advanced synthetic methodologies have been developed to improve yield and purity while minimizing waste generation. Catalytic processes play a crucial role in these syntheses, often employing transition metals such as palladium or copper to facilitate key transformations efficiently.
The analytical characterization of 2,2-diphenylpropane-1,3-diol relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and purity of the compound. Additionally, chromatographic techniques like high-performance liquid chromatography (HPLC) are used for purification and quantitative analysis.
Future research directions for CAS No. 5464-86-8 include exploring its role in green chemistry initiatives. By developing sustainable synthetic routes and applications that minimize environmental impact, this compound could contribute to more eco-friendly practices across multiple industries. Collaborative efforts between academia and industry are essential to translate laboratory findings into commercially viable products that align with global sustainability goals.
In conclusion,CAS No. 5464-86-8 represents a versatile organic compound with broad applications in pharmaceuticals,materials science,and polymer chemistry.Leveraging its unique structural features through innovative synthetic strategies will continue to drive advancements across these fields.Scientific communities worldwide are actively engaged in unraveling its potential while adhering to rigorous safety standards.
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